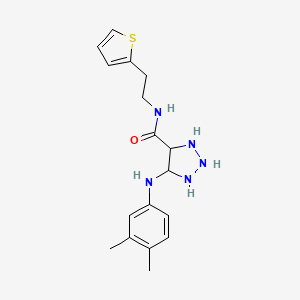

5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide

Description

5-(3,4-Dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide is a triazolidine derivative featuring a 3,4-dimethylanilino group at the 5-position and a 2-thiophen-2-ylethyl substituent on the carboxamide nitrogen. Its crystalline structure, if resolved, would likely employ X-ray diffraction methods refined using software like SHELX, a standard tool for small-molecule crystallography .

Properties

IUPAC Name |

5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-11-5-6-13(10-12(11)2)19-16-15(20-22-21-16)17(23)18-8-7-14-4-3-9-24-14/h3-6,9-10,15-16,19-22H,7-8H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOJNWRYIKTITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCCC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-thiophen-2-ylethyl group in the target compound confers moderate lipophilicity (LogP 3.2), likely enhancing membrane permeability compared to Compound A’s less lipophilic furan substituent (LogP 2.8).

Synthetic Considerations: While the synthesis route for the target compound is unspecified, methods like the Biginelli reaction—used for dihydropyrimidinones under solvent-free conditions with benzoic acid catalysis —could inspire analogous strategies for triazolidine derivatives.

Research Findings and Limitations

- Structural Analysis: No crystallographic data for the target compound are published. However, SHELX remains the gold standard for refining such structures if data becomes available .

- Biological Data Gaps : Experimental IC50 values, toxicity profiles, and mechanistic studies are absent in open literature, necessitating further research.

- Synthetic Challenges : The triazolidine core’s sensitivity to oxidation may complicate synthesis, requiring inert conditions unlike the robust Biginelli protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.